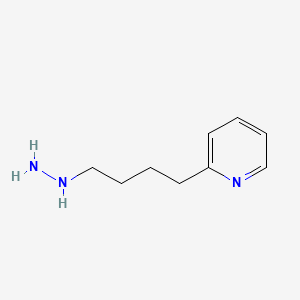

2-(4-Hydrazinylbutyl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-pyridin-2-ylbutylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-12-8-4-2-6-9-5-1-3-7-11-9/h1,3,5,7,12H,2,4,6,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZJKEZVTQKEQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672939 | |

| Record name | 2-(4-Hydrazinylbutyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887595-17-7 | |

| Record name | 2-(4-Hydrazinylbutyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 4 Hydrazinylbutyl Pyridine

Reactivity Profiles of the Hydrazine (B178648) Moiety

The hydrazine functional group is well-known for its potent nucleophilicity and its role as a key building block in the synthesis of various nitrogen-containing compounds.

The hydrazine moiety contains two adjacent nitrogen atoms, each with a lone pair of electrons. This arrangement results in enhanced nucleophilicity compared to analogous primary amines, a phenomenon often referred to as the "alpha effect." The terminal nitrogen (β-nitrogen) is generally the more sterically accessible and reactive site for initial nucleophilic attack. The lone pair on the nitrogen atom is readily available to attack electron-deficient centers, initiating a wide range of chemical transformations.

One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones. smolecule.com In the case of 2-(4-Hydrazinylbutyl)pyridine, the terminal hydrazine group reacts readily with carbonyl compounds to form hydrazones. The reaction proceeds via nucleophilic attack of the hydrazine's terminal nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the stable C=N double bond of the hydrazone.

These resulting hydrazones are often stable, crystalline solids, a property that has been historically useful for the characterization and purification of both the original carbonyl compounds and the hydrazine itself. Under specific conditions, such as using an excess of the carbonyl compound or a different stoichiometry, further reaction can lead to the formation of azines.

Table 1: Products of Condensation Reactions with Carbonyls

| Reactant 1 | Reactant 2 | Product Type | General Structure |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | Hydrazone | Py-(CH₂)₄-NH-N=CHR |

| This compound | Ketone (R-CO-R') | Hydrazone | Py-(CH₂)₄-NH-N=CRR' |

Note: Py represents the 2-pyridinyl group.

The bifunctional nature of the hydrazine group makes it an excellent precursor for the synthesis of five- and six-membered heterocyclic rings. By reacting this compound with appropriate difunctional electrophiles, a variety of important heterocyclic systems can be constructed.

Pyrazoles: Reaction with 1,3-dicarbonyl compounds (or their equivalents) leads to the formation of pyrazole (B372694) rings through a sequence of condensation and cyclization.

Triazoles: Triazole rings can be synthesized from the hydrazine moiety through various routes, including reactions with compounds containing a nitrile and a leaving group or via cycloaddition pathways.

Pyridazines: The reaction with 1,4-dicarbonyl compounds provides a direct route to the formation of the six-membered pyridazine (B1198779) ring.

These cyclization reactions are powerful tools in synthetic chemistry for creating complex molecules with potential applications in medicinal chemistry and materials science.

The hydrazine group can undergo both oxidation and reduction reactions. Mild oxidation can convert the hydrazine to a diazene (B1210634) (diimide), which can be a useful reagent in its own right, for instance, in stereospecific reductions of alkenes. More vigorous oxidation can lead to cleavage of the N-N bond and the formation of nitrogen gas. Conversely, reductive cleavage of the N-N bond is also possible, typically using reagents like Raney Nickel, which would convert the hydrazine into the corresponding primary amine, 2-(4-aminobutyl)pyridine.

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient (π-deficient) aromatic system due to the high electronegativity of the nitrogen atom. This electronic character makes it generally unreactive toward electrophilic attack but susceptible to nucleophilic substitution, particularly when activated. gcwgandhinagar.com

Electrophilic Aromatic Substitution:

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution than benzene. uoanbar.edu.iqvaia.com This deactivation is caused by the inductive electron-withdrawing effect of the nitrogen atom. gcwgandhinagar.com Furthermore, under the strongly acidic conditions often required for electrophilic substitutions (e.g., nitration, sulfonation), the ring nitrogen is protonated. uoanbar.edu.iq This forms a pyridinium (B92312) ion, which further deactivates the ring to a very high degree, making reactions extremely difficult. gcwgandhinagar.comlibretexts.org

When substitution does occur under forcing conditions, it selectively yields the 3-substituted product. uoanbar.edu.iqlibretexts.org Attack at the 2- or 4-position would result in a resonance intermediate where the positive charge is unfavorably placed on the electronegative nitrogen atom, making these pathways energetically disfavored. libretexts.org The 2-alkyl group in this compound is a weak electron-donating group, but its effect is insufficient to overcome the powerful deactivating nature of the ring nitrogen. Friedel-Crafts reactions are generally not feasible as the Lewis acid catalyst coordinates to the basic nitrogen atom. libretexts.org

Nucleophilic Aromatic Substitution (SNA_r):

The electron-deficient nature of the pyridine ring makes it more reactive toward nucleophilic attack than benzene. gcwgandhinagar.com Nucleophilic substitution is strongly favored at the 2- and 4-positions, where the negative charge of the intermediate Meisenheimer complex can be effectively stabilized by the ring nitrogen. uoanbar.edu.iqthieme-connect.com

However, for SNA_r to proceed, a good leaving group (such as a halide) must be present on the ring at one of these activated positions. researchgate.netsci-hub.senih.gov In the case of this compound, the parent ring has only hydrogen atoms, which are not viable leaving groups. Therefore, the pyridine nucleus of this specific molecule is not expected to undergo direct SNA_r. The principles of SNA_r are highly relevant, however, for synthetic precursors to this molecule or for its derivatives. For instance, the synthesis of related compounds often proceeds by reacting a 2-halopyridine with a nucleophile. sci-hub.senih.gov The reactivity of 2-halopyridines towards nucleophiles is high, with 2-fluoropyridines often being more reactive than their chloro- or bromo-analogs. researchgate.netnih.gov

Table 2: Summary of Aromatic Substitution on the Pyridine Ring

| Reaction Type | Reactivity Compared to Benzene | Preferred Position of Attack | Comments |

|---|---|---|---|

| Electrophilic Substitution | Strongly Deactivated gcwgandhinagar.comuoanbar.edu.iq | C-3 libretexts.org | Requires harsh conditions; nitrogen protonation further deactivates the ring. uoanbar.edu.iq |

Quaternization and N-Oxidation Reactions of the Pyridine Nitrogen

The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. uoanbar.edu.iquomus.edu.iq This makes the nitrogen atom basic and nucleophilic, rendering it susceptible to reactions with electrophiles, similar to tertiary amines. wikipedia.orgpharmaguideline.com

Quaternization: The pyridine nitrogen can be readily alkylated by reacting it with alkyl halides, a process known as quaternization. pharmaguideline.com This reaction converts the neutral pyridine into a positively charged N-alkylpyridinium salt. For this compound, this reaction would proceed by attacking an alkylating agent, such as methyl iodide, to form the corresponding pyridinium salt. The positive charge on the pyridinium ring significantly alters the electron distribution, making the ring more susceptible to nucleophilic attack. google.com The quaternization process is a fundamental reaction for modifying the electronic properties and solubility of pyridine-containing compounds. mdpi.com Studies on poly(4-vinylpyridine) have shown that the choice of alkylating agent and solvent can influence the degree of quaternization. mdpi.comitu.edu.tr

N-Oxidation: The pyridine nitrogen is also prone to oxidation, typically by peracids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to form a pyridine N-oxide. wikipedia.orgpharmaguideline.comarkat-usa.org This transformation introduces an oxygen atom onto the nitrogen, which alters the reactivity of the pyridine ring. wikipedia.org The N-O moiety can act as an electron-donating group, and the oxygen atom can later be removed if necessary. arkat-usa.orgumich.edu The N-oxidation of pyridine derivatives is a common strategy in organic synthesis to direct subsequent electrophilic substitution to the 4-position of the ring, after which the oxygen can be removed by reduction. wikipedia.orgorgsyn.org Various oxidizing systems have been developed for this purpose, including Oxone® (potassium hydrogen persulfate) and catalytic systems involving methyltrioxorhenium (MTO) with hydrogen peroxide. arkat-usa.orgorgsyn.org

| Reaction Type | Typical Reagents | Product | Significance |

|---|---|---|---|

| Quaternization | Alkyl halides (e.g., CH₃I, C₂H₅Br) | N-Alkyl-2-(4-hydrazinylbutyl)pyridinium salt | Increases polarity; activates the ring for nucleophilic substitution. pharmaguideline.comgoogle.com |

| N-Oxidation | Peracids (e.g., m-CPBA), H₂O₂, Oxone® | This compound N-oxide | Alters electronic properties; directs electrophilic substitution. wikipedia.orgarkat-usa.org |

Reactivity at the Butyl Linker

The butyl chain connecting the pyridine ring and the hydrazinyl group is an aliphatic linker that can also participate in chemical transformations, provided the conditions are chosen carefully to avoid side reactions with the other functional groups.

While the primary reactivity of this compound lies with the pyridine and hydrazinyl moieties, the butyl chain is not entirely inert. Standard transformations for alkyl chains can be envisioned, although the presence of the two terminal functional groups presents a significant synthetic challenge. Functional group interconversions (FGIs) on the alkyl chain would likely require protection of the hydrazinyl and pyridine nitrogen to prevent unwanted side reactions.

Potential, albeit challenging, transformations could include:

Hydroxylation: Selective oxidation of a C-H bond on the butyl chain to introduce a hydroxyl group. This is a difficult transformation to achieve with high selectivity on an unactivated alkane chain.

Halogenation: Free-radical halogenation could introduce a halogen atom onto the butyl chain, but this process typically lacks selectivity and would likely lead to a mixture of products.

Given the reactivity of the hydrazinyl group towards electrophiles and oxidizing agents, and the nucleophilicity of the pyridine nitrogen, any FGI on the butyl chain would need to be part of a carefully designed synthetic route involving protecting groups.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes

Understanding the mechanisms of reactions involving this compound requires a combination of kinetic and spectroscopic techniques. These methods provide insight into reaction pathways, intermediates, and transition states.

Kinetic Studies: Kinetic analysis involves measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) to determine the rate law and activation parameters (enthalpy and entropy of activation). For instance, a kinetic study of the quaternization reaction could reveal whether the mechanism is bimolecular (Sₙ2), as is common for such reactions involving pyridine derivatives. nih.gov Kinetic studies on pyridine carboxamide derivatives have been used to understand their mode of interaction with enzymes. mdpi.com The rate of a reaction can provide crucial evidence for a proposed mechanism; for example, studies on the reaction of cycloplatinated(II) complexes containing 2-vinylpyridine (B74390) with methyl iodide pointed to an Sₙ2 mechanism. nih.gov

Spectroscopic Probes: Spectroscopy is essential for identifying reactants, intermediates, and products, and for tracking the progress of a reaction.

NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is a powerful tool for structural elucidation. In the case of quaternization, the formation of the pyridinium salt would cause a significant downfield shift in the signals of the protons on the pyridine ring due to the deshielding effect of the positive charge. beilstein-journals.org Similarly, ¹³C NMR can confirm changes in the electronic environment of the carbon atoms. nih.gov

FT-IR Spectroscopy: Fourier-Transform Infrared spectroscopy can be used to monitor the appearance or disappearance of functional groups. For example, N-oxidation would result in the appearance of a characteristic N-O stretching vibration in the IR spectrum.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy can follow reactions that involve a change in conjugation or chromophores. The formation of the pyridinium N-oxide, for instance, alters the electronic transitions within the molecule, leading to a shift in its UV-Vis absorption spectrum. mdpi.comdergipark.org.tr

By combining these methods, a detailed picture of the chemical reactivity and mechanisms of this compound can be constructed.

| Technique | Information Gained | Example Application |

|---|---|---|

| Kinetic Analysis | Reaction rates, rate laws, activation parameters. | Determining the order and mechanism (e.g., Sₙ2) of the quaternization reaction. nih.gov |

| NMR Spectroscopy | Structural confirmation, identification of intermediates and products. | Observing the downfield shift of pyridine proton signals upon N-oxidation or quaternization. beilstein-journals.orgnih.gov |

| FT-IR Spectroscopy | Detection of functional group changes. | Identifying the N-O stretching band to confirm N-oxide formation. |

| UV-Vis Spectroscopy | Monitoring changes in electronic structure and conjugation. | Tracking the change in absorption wavelength as the pyridine ring is converted to a pyridinium salt. mdpi.com |

Derivatization Strategies and Analogue Development Based on 2 4 Hydrazinylbutyl Pyridine

Synthesis of Substituted Hydrazinyl Analogues

The terminal hydrazinyl group (-NHNH₂) of 2-(4-hydrazinylbutyl)pyridine is a versatile functional handle for a wide array of chemical transformations. Its nucleophilic nature allows for the synthesis of a diverse range of substituted analogues.

A primary strategy involves the condensation reaction of the hydrazinyl group with various carbonyl compounds. Reaction with aldehydes and ketones yields the corresponding hydrazones . The properties of the resulting hydrazone can be systematically varied by choosing different carbonyl precursors. For instance, aromatic aldehydes can introduce extended π-systems, while aliphatic ketones can add steric bulk or additional functional groups.

Another significant derivatization pathway is the acylation of the hydrazinyl moiety. Treatment with acyl chlorides or anhydrides leads to the formation of hydrazides . This transformation is useful for introducing a variety of substituents and can alter the electronic and steric profile of the molecule. The reactivity of the hydrazinyl group can be controlled to achieve mono- or di-acylation, leading to further structural diversity.

Furthermore, reaction with isocyanates or isothiocyanates provides access to semicarbazide and thiosemicarbazide derivatives, respectively. These derivatives are known to possess unique coordination properties and can act as ligands for metal ions. Thiosemicarbazides, in particular, carry sulfur and nitrogen atoms that can readily form hydrogen bonds. nih.gov

Below is a table illustrating potential hydrazinyl analogues derived from this compound.

| Reactant Class | Resulting Derivative Class | General Structure |

| Aldehyde (R-CHO) | Hydrazone | Py-(CH₂)₄-NH-N=CH-R |

| Ketone (R₂C=O) | Hydrazone | Py-(CH₂)₄-NH-N=CR₂ |

| Acyl Chloride (R-COCl) | Hydrazide | Py-(CH₂)₄-NH-NH-CO-R |

| Isocyanate (R-NCO) | Semicarbazide | Py-(CH₂)₄-NH-NH-CO-NH-R |

| Isothiocyanate (R-NCS) | Thiosemicarbazide | Py-(CH₂)₄-NH-NH-CS-NH-R |

| (Py = 2-pyridinyl) |

Chemical Modifications of the Pyridine (B92270) Ring System in this compound Derivatives

The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity towards various chemical modifications. beilstein-journals.org The presence of the alkyl substituent at the 2-position influences the regioselectivity of these reactions.

C-H Functionalization represents a powerful tool for derivatizing the pyridine ring without pre-functionalization. rsc.org The most common sites for functionalization on a pyridine ring are the C2, C4, and C6 positions. Given that the C2 position is already substituted in the parent molecule, electrophilic substitutions would likely target the C3 and C5 positions, while nucleophilic or radical additions often favor the C4 and C6 positions. acs.org

Alkylation and Arylation: Direct alkylation or arylation of the pyridine ring can be achieved through various modern synthetic methods. For instance, Minisci-type reactions allow for the introduction of alkyl groups via a radical mechanism, typically at the C4 and C6 positions. nih.govacs.org Other methods, such as those employing organometallic reagents (e.g., Grignard or organolithium reagents) in the presence of specific catalysts or activating groups, can achieve regioselective C-H functionalization. acs.orgchemistryviews.org For example, a blocking group approach has been developed for the regioselective C4-alkylation of pyridines. nih.gov

Oxidation and N-Oxide Formation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding pyridine N-oxide . This transformation alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack. Pyridine N-oxides are versatile intermediates; for example, they can facilitate the introduction of substituents at the C2 and C6 positions. beilstein-journals.org

The table below summarizes potential modifications to the pyridine ring.

| Reaction Type | Reagents/Conditions | Potential Product |

| C4-Alkylation (Minisci) | Alkyl carboxylic acid, AgNO₃, (NH₄)₂S₂O₈ | 4-Alkyl-2-(4-hydrazinylbutyl)pyridine |

| C-H Arylation | Arylboronic ester, Cu catalyst | 4- or 6-Aryl-2-(4-hydrazinylbutyl)pyridine |

| N-Oxidation | m-CPBA or H₂O₂ | This compound N-oxide |

Alterations to the Alkyl Linker Length and Branching

The four-carbon alkyl chain connecting the pyridine ring and the hydrazinyl group can be modified to alter the molecule's flexibility, steric profile, and spatial orientation of the terminal functional groups.

Synthesis of Homologues: Analogues with different linker lengths can be synthesized by starting with different haloalkylpyridines. For instance, using 2-(2-chloroethyl)pyridine (B91823) or 2-(6-bromohexyl)pyridine in a reaction sequence with hydrazine (B178648) would yield analogues with shorter (ethyl) or longer (hexyl) linkers, respectively.

Introduction of Branching: Branched linkers can be introduced by using appropriately substituted alkyl halides in the initial synthesis. For example, a methyl branch could be incorporated by starting with a branched haloalkane. This modification can introduce chirality and restrict the conformational freedom of the linker.

Pyridylic Functionalization: The methylene (B1212753) group of the alkyl chain adjacent to the pyridine ring (the pyridylic position) is activated and can be a site for functionalization. yorku.ca Methods for the C(sp³)–H functionalization of alkylpyridines, often involving deprotonation with a strong base or transition-metal catalysis, can be used to introduce substituents directly onto the linker. rsc.org For example, palladium-catalyzed allylation has been reported for 4-alkylpyridines and could potentially be adapted. rsc.org

The following table shows examples of linker modifications.

| Modification | Synthetic Strategy | Example Analogue Name |

| Shorter Linker | Start with 2-(2-haloethyl)pyridine | 2-(2-Hydrazinylethyl)pyridine |

| Longer Linker | Start with 2-(6-halohexyl)pyridine | 2-(6-Hydrazinylhexyl)pyridine |

| Branched Linker | Start with a branched haloalkylpyridine | 2-(1-Methyl-4-hydrazinylbutyl)pyridine |

Development of Bifunctional and Polyfunctional Derivatives for Specific Chemical Applications

Combining the derivatization strategies discussed above allows for the creation of bifunctional or polyfunctional molecules with tailored properties for specific applications, such as in coordination chemistry or as building blocks for more complex structures.

Bifunctional Ligands: By introducing another coordinating group onto the molecule, this compound can be converted into a bifunctional chelating agent. For example, introducing a carboxylate or phosphonate (B1237965) group onto the pyridine ring (Section 4.2) or the alkyl linker (Section 4.3) would result in a ligand capable of binding metal ions through multiple points of attachment. The synthesis of bifunctional pyridine derivatives is an active area of research. nih.govmdpi.com

Polyfunctional Scaffolds: It is possible to modify both the hydrazinyl group and the pyridine ring in the same synthetic sequence. For instance, the hydrazinyl group could first be converted into a hydrazone, and subsequently, the pyridine ring could be functionalized. This would yield a polyfunctional molecule with distinct chemical properties at different sites. The synthesis of 2,3-bifunctional imidazo[1,2-a]pyridines from pyridinium (B92312) ylides demonstrates a strategy for creating polyfunctional heterocyclic systems. researchgate.net

An example of creating a bifunctional derivative is outlined below:

N-Oxidation: Oxidize the pyridine nitrogen of this compound to the N-oxide.

Ring Functionalization: Use the N-oxide to direct the introduction of a functional group, such as a cyano or carboxyl group, at the C6 position.

Hydrazine Derivatization: React the terminal hydrazinyl group with a ketone to form a stable hydrazone.

Coordination Chemistry and Ligand Design Principles Involving 2 4 Hydrazinylbutyl Pyridine

Chelation Modes and Metal Binding Sites of the Hydrazine-Pyridine System

The potential binding sites of 2-(4-hydrazinylbutyl)pyridine are the sp²-hybridized nitrogen of the pyridine (B92270) ring and the two nitrogen atoms of the terminal hydrazine (B178648) group. The flexible butyl linker plays a crucial role in enabling or restricting various coordination modes by allowing the donor groups to orient themselves around a metal center.

The coordination versatility of this compound allows it to adopt several geometries:

Monodentate Coordination: The ligand can bind to a metal center through a single donor atom. This typically occurs via the pyridine nitrogen, which is a well-established and effective ligand for transition metals. wikipedia.orgjscimedcentral.com Alternatively, coordination can occur through one of the nitrogen atoms of the hydrazine group. Hydrazine itself often acts as a monodentate ligand because chelation involving both of its adjacent nitrogen atoms would form a highly strained and unstable three-membered ring. quora.comaskfilo.comdoubtnut.com

Bidentate Chelation: The most common chelating mode for this ligand is expected to be bidentate, involving the pyridine nitrogen and the terminal nitrogen (Nβ) of the hydrazine group. The four-carbon butyl chain provides sufficient flexibility to allow the formation of a stable seven-membered chelate ring with a metal ion. The formation of such chelate rings is generally thermodynamically favorable, an observation known as the chelate effect. quora.com This (N,N')-bidentate coordination is crucial for creating stable complex structures.

Bridging and Polynuclear Geometries: The ligand can also act as a bridging ligand to form dinuclear or polynuclear complexes. For instance, it could coordinate to one metal center via its pyridine nitrogen and to a second metal center through its hydrazine moiety. This bridging behavior can lead to the formation of coordination polymers with interesting structural and magnetic properties. rsc.orgnih.gov While less common, if both hydrazine nitrogens were to participate in coordination to different metal centers, this could also facilitate the assembly of extended networks.

The conformational freedom of the butyl chain is a key factor in determining the geometry of the resulting metal complex. The alkyl chain can adopt various rotational conformations (e.g., anti, gauche), which directly impacts the spatial positioning of the pyridine and hydrazine donor groups.

This flexibility influences the "bite angle" of the ligand—the angle between the two donor atoms and the metal center (N(pyridine)-Metal-N(hydrazine)). Different conformations can favor specific coordination geometries:

An extended or anti conformation of the butyl chain might be suitable for bridging two different metal centers.

A folded or gauche conformation is necessary to facilitate bidentate chelation to a single metal center.

The adaptability of the ligand's conformation allows it to accommodate the geometric preferences of various metal ions. For a metal favoring octahedral geometry, two ligands could coordinate in a bidentate fashion along with two other monodentate ligands (e.g., halides or solvent molecules) to complete the coordination sphere. For metals that prefer square planar or tetrahedral geometries, the ligand's flexibility can similarly accommodate these arrangements. wikipedia.org The interplay between the ligand's preferred conformation and the metal ion's electronic requirements ultimately dictates the final structure of the complex. mdpi.com

Synthesis and Structural Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexes with first-row transition metals can be synthesized by reacting this compound with metal halides (e.g., NiCl₂, CoCl₂), nitrates, or perchlorates in solvents like ethanol (B145695) or methanol, often with gentle heating to facilitate the reaction. jscimedcentral.comjscimedcentral.com The stoichiometry of the reactants (metal-to-ligand ratio) can influence the final product, leading to complexes with one or more ligands per metal center.

Potential Transition Metal Complexes and Their Characteristics

| Metal Ion | Potential Formula | Likely Geometry | Potential Color | Notes |

|---|---|---|---|---|

| Co(II) | [Co(L)₂Cl₂] | Octahedral | Pink/Blue | Geometry may depend on specific conditions. |

| Ni(II) | [Ni(L)₂Cl₂] | Octahedral | Green | Nickel(II) strongly prefers six-coordinate geometries. jscimedcentral.com |

| Cu(II) | [Cu(L)Cl₂] | Distorted Square Planar/Pyramidal | Blue/Green | Jahn-Teller distortion is common for Cu(II) complexes. mdpi.com |

| Zn(II) | [Zn(L)Cl₂] | Tetrahedral | Colorless | As a d¹⁰ ion, its complexes are typically colorless. |

L represents the this compound ligand.

Structural characterization is essential to confirm the coordination mode.

Infrared (IR) Spectroscopy can indicate coordination, as shifts in the stretching frequencies of N-H (hydrazine) and C=N (pyridine) bonds are observed upon complexation.

UV-Visible Spectroscopy provides information about the electronic environment of the metal ion and can help infer the coordination geometry.

The coordination chemistry of this compound extends to main group elements and f-block metals, although it is less explored than that of transition metals.

Main Group Complexes: Ligands containing pyridine and hydrazine donors have been used to form complexes with main group metals like lead(II). researchgate.net Synthesis would typically follow similar routes as for transition metals. The coordination is often influenced by the presence of a stereochemically active lone pair on the metal ion, leading to distorted geometries.

Lanthanide/Actinide Complexes: Lanthanide ions are hard Lewis acids and typically prefer coordination with hard donors like oxygen. However, their large ionic radii and high coordination numbers (often 8, 9, or 10) allow them to form stable complexes with multidentate N-donor ligands. nih.govresearchgate.netacs.org Synthesis of lanthanide complexes often involves reacting the ligand with lanthanide nitrates or chlorides in polar solvents. nih.govmdpi.com Given their size, a lanthanide ion could potentially accommodate more than one this compound ligand or coordinate to additional solvent or anionic ligands. Studies on related pyridine-hydrazine ligands show they can form stable complexes with lanthanides. acs.orgnih.gov Information on actinide complexes with this specific type of ligand is scarce, but their chemistry is often similar to that of the lanthanides. acs.org

Potential Lanthanide Complexes and Their Characteristics

| Metal Ion | Potential Formula | Likely Coordination Number | Notes |

|---|---|---|---|

| Eu(III) | [Eu(L)₂(NO₃)₃] | 8 or 9 | Often exhibit characteristic red luminescence. |

| Tb(III) | [Tb(L)₂(NO₃)₃] | 8 or 9 | Often exhibit characteristic green luminescence. |

| Gd(III) | [Gd(L)₂(Cl)₃(H₂O)] | 8 | Used in studies of magnetic properties. |

L represents the this compound ligand.

Catalytic Applications of this compound-Metal Complexes

While specific catalytic studies on complexes of this compound are not extensively documented, the combination of a pyridine ring and a flexible amine-type donor is a feature of ligands used in various catalytic systems. The properties of the metal complexes, such as their geometry and electronic structure, can be tuned by the ligand to promote specific reactions. rsc.orgtue.nl

Based on related systems, potential catalytic applications include:

Oxidation Reactions: Metal complexes with pyridine-containing ligands are known to catalyze the oxidation of various substrates, such as alcohols and alkenes. semanticscholar.orgunimi.it The specific metal center (e.g., iron, copper, manganese) would be crucial in defining the catalytic activity.

Hydrogenation and Transfer Hydrogenation: Ruthenium and rhodium complexes bearing N-donor ligands have been successfully employed as catalysts for the hydrogenation of ketones, imines, and olefins. wikipedia.org The hydrazine moiety could potentially participate in proton transfer steps, which are sometimes involved in hydrogenation mechanisms.

C-C Coupling Reactions: Palladium and nickel complexes supported by N-donor ligands are widely used in cross-coupling reactions (e.g., Suzuki, Heck). unimi.it The this compound ligand could potentially stabilize the active metal center during the catalytic cycle.

Polymerization: Late transition metal complexes with chelating amine ligands have been developed as catalysts for olefin polymerization. mdpi.com The electronic and steric properties imparted by the this compound ligand could influence the activity of the catalyst and the properties of the resulting polymer.

The catalytic potential of these complexes is an area ripe for further investigation, with the modularity of the ligand-metal system offering opportunities to develop new and efficient catalysts. rsc.orgekb.egcnr.it

Homogeneous Catalysis in Organic Transformations

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. The efficacy of a metal-based catalyst is profoundly influenced by the ligands coordinated to the metal center. Ligands derived from or analogous to this compound, such as pyridine-hydrazones, serve as versatile N,N'-donors that can form stable complexes with a variety of transition metals, including palladium, nickel, cobalt, and ruthenium. These complexes have demonstrated significant activity in a range of organic transformations.

The design of these ligands allows for fine-tuning of the steric and electronic properties of the metal center, thereby influencing catalytic activity and selectivity. For instance, chiral pyridine-hydrazone ligands have been successfully employed in asymmetric catalysis. Palladium(II) complexes of these ligands have proven effective in the 1,2-addition of arylboronic acids to cyclic sulfonylketimines, producing chiral products with high yields and enantioselectivities. nih.gov This methodology has also been extended to catalyze 1,4- and 1,6-additions of arylboronic acids to cyclic enones and dienones. researchgate.net

Furthermore, complexes utilizing pyridine-hydrazone frameworks can act as bifunctional catalysts. A notable example involves heterobimetallic ruthenium(II) and palladium(II) complexes linked by a pyridine-hydrazone ligand. These systems have shown activity in both Ring-Opening Metathesis Polymerization (ROMP) of norbornene and the polymerization of ethylene, demonstrating the capacity for a single catalyst to facilitate multiple distinct reaction types. researchgate.net

Recent studies have also highlighted the role of pyridine-hydrazone complexes in electrocatalysis, particularly for the hydrogen evolution reaction (HER). In a series of complexes with first-row transition metals (Fe, Co, Ni, Cu, Zn), the pyridine-hydrazone ligand was found to be non-innocent, actively participating in the catalytic cycle. nih.gov The process involves a ligand-centered, metal-assisted pathway where the ligand itself becomes a site for proton reduction. The nickel complex, NiL₂, demonstrated the highest performance, showcasing the importance of the central metal in facilitating the ligand's electronic activity. nih.gov

Table 1: Performance of Pyridyl Aroyl Hydrazone Metal Complexes in Electrocatalytic Hydrogen Evolution

| Metal Complex | Central Metal | Max. Turnover Frequency (s⁻¹) | Overpotential (V) | Proton Source |

|---|---|---|---|---|

| FeL₂ | Iron (Fe) | N/A | N/A | Triethylamine Hydrochloride |

| CoL₂ | Cobalt (Co) | N/A | N/A | Triethylamine Hydrochloride |

| NiL₂ | Nickel (Ni) | 7040 | 0.42 | Triethylamine Hydrochloride |

| CuL₂ | Copper (Cu) | N/A | N/A | Triethylamine Hydrochloride |

| ZnL₂ | Zinc (Zn) | N/A | N/A | Triethylamine Hydrochloride |

Data sourced from studies on pyridyl aroyl hydrazone complexes, which serve as analogues for understanding the potential of this compound. nih.gov

Heterogeneous Catalysis and Supported Metal Complexes

A primary challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, resolves this issue. A common strategy is to immobilize a homogeneous catalyst onto a solid support, combining the high selectivity of molecular catalysts with the practical advantages of solid catalysts, such as easy separation and recyclability.

Porous organic polymers, such as Covalent Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs), have emerged as exceptional supports for catalytic metal complexes. Their high surface area, tunable porosity, and thermal stability make them ideal for anchoring active metal sites. The functional groups within this compound are well-suited for incorporation into such frameworks.

A compelling example is the use of a hydrazone-linked COF for the recovery of palladium from wastewater. nih.govacs.orgresearchgate.net The electron-rich hydrazone and amine backbone of the COF exhibits a high affinity for Pd²⁺ ions, effectively removing them from solution. nih.govacs.org The resulting palladium-loaded COF (Pd-NP@Tfpa-Od) is then transformed into a highly effective and recyclable heterogeneous catalyst for Suzuki-Miyaura coupling reactions. nih.govacs.orgresearchgate.net This approach not only prevents the loss of a precious metal but also converts it into a value-added catalytic material. researchgate.net

Table 2: Recyclability of Pd-NP@Tfpa-Od Catalyst in Suzuki-Miyaura Coupling

| Catalytic Cycle | Product Yield (%) |

|---|---|

| 1 | >99 |

| 2 | >99 |

| 3 | >99 |

Reaction of iodobenzene (B50100) with phenylboronic acid. Data from studies on a hydrazone-linked covalent organic framework. nih.gov

Similarly, CTFs functionalized with nitrogen-based ligands like pyridine have been used as robust supports for transition metal catalysts. mdpi.com For instance, a Ni(II) complex immobilized on a pyridine-based CTF has been shown to catalyze the oligomerization of ethylene. The microporous nature of the framework influences catalyst selectivity by affecting the diffusion of reactants and products. mdpi.com These materials demonstrate excellent stability and can be reused for multiple catalytic runs with minimal loss of activity. mdpi.com

Supramolecular Chemistry and Metal-Organic Frameworks Utilizing this compound as a Building Block

Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. Ligands like this compound are ideal building blocks for such assemblies due to their defined coordination vectors and ability to form directional interactions like hydrogen bonds.

Research on analogous pyridine-hydrazone systems has demonstrated the formation of complex supramolecular structures. For example, a Pd₂L₄ molecular cage has been synthesized through the self-assembly of four bis-hydrazone ligands and two palladium(II) ions. mdpi.com The formation of this cage relies on the precise geometry of the ligands and the coordination preferences of the metal, showcasing how multiple reversible bonds (Pd-pyridine and hydrazone) can cooperate to yield a single, thermodynamically stable product. mdpi.com In another instance, nickel(II) complexes with a tridentate ligand containing pyridine, hydrazone, and s-triazine rings self-assemble into intricate supramolecular structures stabilized by a network of hydrogen bonds. mdpi.com

In the context of MOFs, the pyridine group is a common linker component. alfa-chemistry.com MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers. By carefully selecting the geometry of the linker, materials with tailored pore sizes and chemical functionalities can be created for applications in gas storage, separation, and catalysis. researchgate.netnih.gov While MOFs using this compound itself have not been extensively reported, the principle is well-established with similar linkers such as 4,4'-bipyridine (B149096) and pyrazine, which form permanently porous frameworks with metals like Fe(II) and Co(II). researchgate.netnih.gov The flexible alkyl chain in this compound could introduce dynamic behavior or unique pore environments into such frameworks, while the hydrazinyl group could serve as a post-synthetically modifiable site to introduce further functionality.

Computational and Theoretical Investigations of 2 4 Hydrazinylbutyl Pyridine and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which dictate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to optimize the geometries of ground states, transition states, and intermediates, providing crucial information about reaction pathways. nih.govresearchgate.netrsc.org For derivatives of 2-(4-Hydrazinylbutyl)pyridine, such as hydrazones formed from reactions involving the hydrazine (B178648) group, DFT calculations can elucidate the energetics of different isomeric forms (e.g., E/Z isomers). researchgate.net

Studies on related pyridine (B92270) and pyrazole (B372694) derivatives have utilized DFT methods, such as B3LYP with basis sets like 6-311++G**, to calculate key electronic properties. researchgate.netnih.gov These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap is associated with higher chemical reactivity and lower kinetic stability. researchgate.net For instance, in a study of a pyrazolyl-hydrazono-ethyl-pyridine derivative, the HOMO-LUMO energy gap was calculated to be around 0.13-0.14 eV, indicating a reactive molecule. researchgate.net

The distribution of electron density in these frontier orbitals is also revealing. For similar structures, the HOMO is often localized on one part of the molecule (like a pyrazole ring), while the LUMO may be concentrated on another, such as the pyridine ring, indicating the likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Pyridine-Hydrazone Derivative

| Property | E-isomer Value (eV) | Z-isomer Value (eV) |

|---|---|---|

| HOMO Energy | -6.25 | -6.21 |

| LUMO Energy | -2.51 | -2.54 |

| HOMO-LUMO Gap | 3.74 | 3.67 |

Note: Data is illustrative, based on findings for 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine. researchgate.net

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less computationally intensive, approach to studying molecular structures. nih.gov These methods are often used in conjunction with DFT to provide a comparative analysis of the electronic properties and optimized geometries of molecules like pyridine derivatives. nih.gov For instance, in the study of 3-bromo-2-hydroxypyridine, both DFT and HF methods were used to optimize the molecular structure and investigate intermolecular interactions, such as the formation of hydrogen-bonded dimers. nih.gov

These calculations confirm the planarity of the pyridine ring and can be used to determine the distribution of charges on different atoms, which is crucial for understanding intermolecular interactions and reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov This method is particularly valuable for analyzing the conformational flexibility of the butyl chain in this compound and its non-covalent interactions with its environment, such as solvent molecules or biological macromolecules. nih.govrsc.org

MD simulations can reveal the preferred conformations of the molecule and the stability of intermolecular hydrogen bonds that the hydrazine and pyridine moieties can form. rsc.orgresearchgate.net By simulating the molecule in a solvent box, one can observe how solvent molecules arrange around the solute and how this influences the solute's conformation. For pyridine-containing compounds, MD simulations have been used to understand their interaction with surfaces, revealing a combination of noncovalent Cu···N, π-π*, and hydrogen bonding interactions. rsc.org

Prediction of Spectroscopic Signatures for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Computational methods are highly effective in predicting spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. ipb.pt For pyridine derivatives, the paramagnetic shifts observed in certain metal complexes have been correlated with the torsion angles between the pyridine ring and the metal-oxo unit, demonstrating the sensitivity of NMR to fine geometric details. nsf.gov DFT calculations have been shown to accurately correlate with experimental NMR data in studies of azine formation from pyridine-2-carbaldehyde and hydrazine. nih.govresearchgate.net

IR Spectroscopy: The vibrational frequencies from IR and Raman spectra can be calculated and compared with experimental data. nih.gov DFT calculations allow for the assignment of specific vibrational modes, such as N-H stretching vibrations (typically computed around 3431 cm⁻¹) and C=N vibrations. nih.gov A high degree of correlation between theoretical and experimental frequencies (correlation coefficients often exceeding 0.99) validates the computed molecular structure. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra. nih.gov These calculations can predict the electronic transitions responsible for the observed absorption bands and how they are affected by the solvent environment. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Hydrazone-Pyridine Compound

| Vibrational Mode | Experimental FTIR (cm⁻¹) | Calculated DFT (cm⁻¹) | Potential Energy Distribution (%) |

|---|---|---|---|

| N-H Stretch | 3380 | 3431 | 100 |

| C-H Stretch (CH₃) | 2915 | 2912 | - |

| C=N Stretch (Pyridine) | 1590 | - | - |

Note: Data is illustrative, based on findings for 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine. nih.gov

Elucidation of Reaction Pathways and Energy Landscapes

Theoretical chemistry plays a vital role in mapping out the mechanisms of chemical reactions by calculating the energy of reactants, products, intermediates, and transition states. nih.govrsc.org For reactions involving the hydrazine group of this compound, such as condensation with aldehydes or ketones to form hydrazones, computational studies can delineate the step-by-step mechanism.

For the formation of azines from pyridine-2-carbaldehyde and hydrazine, DFT calculations have investigated different possible mechanistic paths. nih.govresearchgate.net These studies can determine the activation barriers for each step, such as the initial nucleophilic addition and the subsequent dehydration, and can also reveal the catalytic role of solvent molecules like water or methanol. nih.govresearchgate.net The calculations can distinguish between sequences like addition-dehydration-addition-dehydration versus addition-addition-dehydration-dehydration, providing a detailed energy landscape of the reaction. nih.gov

Ligand-Biomolecule Interaction Modeling (Focusing on Theoretical Binding Mechanisms)

Molecular docking and MD simulations are essential computational tools for predicting and analyzing how a ligand like this compound might bind to a biological target, such as an enzyme or receptor. nih.govnih.gov

Molecular docking studies predict the preferred binding orientation of a ligand within the active site of a protein. These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For example, docking studies on pyridine derivatives have identified hydrogen bonding between the pyridine nitrogen and amino acid residues in the active site of target proteins. nih.gov The binding affinity is often estimated using a scoring function, which can help in ranking potential drug candidates. nih.gov

Following docking, MD simulations can be used to assess the stability of the predicted binding pose over time. nih.govaalto.fi These simulations provide a more dynamic picture of the interaction, showing how the ligand and protein adjust their conformations to achieve an optimal fit. By analyzing the trajectories, researchers can confirm the persistence of key interactions and identify any conformational changes in the protein upon ligand binding. nih.govnih.gov

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| Pyridine |

| Hydrazine |

| Pyrazole |

| 3-bromo-2-hydroxypyridine |

| Pyridine-2-carbaldehyde |

| 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine |

Applications of 2 4 Hydrazinylbutyl Pyridine in Advanced Chemical Synthesis and Materials Science

Role as a Key Precursor for Diverse Nitrogen-Containing Heterocycles

The presence of the highly reactive hydrazine (B178648) functional group makes 2-(4-Hydrazinylbutyl)pyridine an excellent starting material for the synthesis of various nitrogen-containing heterocycles. evitachem.com The pyridine (B92270) ring often remains as a key substituent, imparting specific electronic and coordination properties to the final molecule. Nitrogen-containing heterocycles are of immense interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. nih.govfrontiersin.org

The hydrazine moiety can readily react with dicarbonyl or equivalent compounds to form five- or six-membered rings. For instance, reaction with β-dicarbonyl compounds, such as acetylacetone, leads to the formation of pyrazole (B372694) derivatives. Similarly, condensation with α,β-unsaturated ketones or esters can yield pyrazolone (B3327878) structures. researchgate.net These reactions capitalize on the nucleophilicity of the hydrazine nitrogens to achieve cyclization.

Furthermore, the hydrazine group is a key component in the synthesis of other important heterocycles like triazoles and tetrazoles. Reaction with compounds containing a C=N bond, such as isothiocyanates, followed by base-catalyzed intramolecular cyclization, can produce substituted triazoles. nih.gov The versatility of the hydrazine group allows it to be a launchpad for constructing a wide array of heterocyclic systems, each bearing the 2-(butyl)pyridine substituent. nih.govresearchgate.net

Table 1: Examples of Heterocycle Synthesis from Hydrazine Precursors This table is illustrative and based on general reactions of hydrazines.

| Starting Material Class | Reagent | Resulting Heterocycle |

|---|---|---|

| This compound | β-Diketone (e.g., Acetylacetone) | Pyrazole |

| This compound | Alkyl/Aryl Isothiocyanate | 1,2,4-Triazole |

| This compound | Nitrous Acid | Azide (precursor to Tetrazoles) |

| This compound | Ethyl Cyanoacetate | Pyrazolone |

Utilization as a Versatile Reagent in Organic Synthesis

Beyond its role in heterocycle synthesis, this compound serves as a multifaceted reagent, enabling specific chemical transformations and the construction of complex molecular architectures.

The differential reactivity of the pyridine ring and the hydrazine group allows for selective functionalization. The hydrazine moiety, being a strong nucleophile, can be targeted with electrophiles. To control reactivity, the hydrazine group can be protected, for example, by reacting it with di-tert-butyl dicarbonate (B1257347) to form a protected Boc-hydrazine derivative. nih.gov This strategy allows for subsequent modifications to be directed specifically at the pyridine ring.

The pyridine ring itself presents multiple sites for functionalization. While the electron-deficient nature of the ring generally makes it resistant to electrophilic aromatic substitution, it is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. pharmaguideline.comresearchgate.net The reactivity and regioselectivity can be modulated by activating the pyridine nitrogen, for instance, by forming an N-oxide with a peroxy acid or an N-aminopyridinium salt. nih.govyoutube.com These activated intermediates facilitate radical additions or other C-H functionalization reactions, enabling the introduction of various alkyl or aryl groups. nih.govnih.gov A common strategy involves palladium-catalyzed amination, where pyridyl chlorides, bromides, or triflates can be coupled with hydrazine derivatives. nih.gov This allows for precise control over the construction of the molecule.

Table 2: Regioselectivity in Pyridine Functionalization

| Reaction Type | Position(s) Targeted | Conditions/Reagents |

|---|---|---|

| Nucleophilic Substitution | C2, C4 | Strong organometallic bases |

| Minisci-type Radical Alkylation | C2, C4 | Radical source (e.g., from carboxylic acid), silver nitrate |

| N-Oxide Functionalization | C2 | Oxidation (peroxy acids), followed by reaction with nucleophiles |

| N-Aminopyridinium Salt Functionalization | C4 | N-amination, followed by reaction with nucleophiles |

Integration into Polymeric and Macromolecular Architectures

The structure of this compound is well-suited for incorporation into polymers. The hydrazine or the pyridine nitrogen can act as initiation or propagation sites in certain polymerization reactions. More commonly, the molecule can be used as a monomer or grafted onto existing polymer backbones to introduce specific functionalities.

For example, the hydrazine group can be reacted with polymers containing aldehyde or ketone functionalities to form hydrazone linkages, effectively tethering the pyridine moiety to the macromolecule. Alternatively, the pyridine ring can be modified to include a polymerizable group (e.g., a vinyl group), allowing it to be included in copolymerization reactions with other monomers like acrylic acid or styrene (B11656) derivatives. mdpi.commdpi.com The resulting polymers would possess the pH-responsive and metal-coordinating properties characteristic of the pyridine unit, making them suitable for applications such as "smart" materials, responsive drug delivery systems, or polymer-supported catalysts. mdpi.com

Precursor for Functional Materials with Tunable Chemical Properties

The ability of this compound to act as a ligand in coordination chemistry is one of its most significant features in materials science. evitachem.com Both the pyridine nitrogen and the two nitrogens of the hydrazine group can coordinate with transition metal ions, acting as a chelating ligand. evitachem.comnih.gov This coordination can lead to the formation of metal-organic frameworks (MOFs) or discrete coordination complexes with interesting catalytic, magnetic, or optical properties.

The combination of a soft pyridine donor and a harder hydrazine donor allows for the selective coordination of different metal ions or the stabilization of specific oxidation states. These resulting metal complexes can be explored for applications as catalysts in organic reactions. evitachem.com Furthermore, the electronic properties of the pyridine ring and its interaction with a coordinated metal center can be exploited for sensing applications. For instance, the binding of a specific analyte to the metal center could induce a change in the fluorescence or electrochemical properties of the complex, forming the basis of a chemical sensor.

Emerging Research Directions and Future Challenges for 2 4 Hydrazinylbutyl Pyridine Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing emphasis on sustainability is steering the synthesis of pyridine (B92270) derivatives towards greener methodologies. ijarsct.co.in Traditional synthetic routes often involve harsh conditions, hazardous reagents, and significant waste generation. ijarsct.co.in The future synthesis of 2-(4-Hydrazinylbutyl)pyridine will likely pivot towards adopting green chemistry principles to mitigate environmental impact and improve efficiency.

Key research directions include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, increase yields, and reduce byproduct formation in the synthesis of various pyridine derivatives. nih.gov Applying microwave irradiation to the synthesis of this compound could offer a more energy-efficient alternative to conventional heating methods.

Ultrasonic Production: Sonochemistry represents another avenue for green synthesis, often leading to improved reaction rates and yields under milder conditions. nih.govresearchgate.net

Use of Green Solvents and Catalysts: A significant challenge lies in replacing hazardous solvents and catalysts with environmentally benign alternatives. nih.govresearchgate.net Research into using water, ionic liquids, or solvent-free conditions for pyridine synthesis is gaining traction. rasayanjournal.co.inbenthamscience.com The development of recyclable heterogeneous catalysts, such as magnetic nanoparticles, could also streamline the synthesis and purification process. researchgate.net

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a core principle of atom economy, will be crucial. This often involves designing one-pot, multicomponent reactions. nih.gov

A comparative table of potential green synthesis approaches is presented below.

| Methodology | Potential Advantages for this compound Synthesis | Key Challenges |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, fewer byproducts. nih.gov | Scale-up feasibility, initial equipment cost. |

| Solvent-Free Reactions | Minimized waste, simplified purification, cost-effective. ijarsct.co.inrasayanjournal.co.in | Ensuring reactant miscibility and managing reaction exotherms. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable precursors. ijarsct.co.in | Identifying or engineering suitable enzymes. |

| Ionic Liquid Catalysis | Recyclable, can enhance reaction rates and selectivity. benthamscience.com | Cost, potential toxicity, and biodegradability of the ionic liquid. |

Exploration of Novel Catalytic Systems Based on this compound Ligands

The structural features of this compound, specifically the Lewis basic nitrogen of the pyridine ring and the nucleophilic hydrazine (B178648) group, make it an attractive candidate for a bidentate or multidentate ligand in coordination chemistry. evitachem.comalfachemic.com The development of novel catalytic systems built upon this ligand framework is a promising area of research.

Future explorations will likely focus on:

Homogeneous Catalysis: this compound-metal complexes could be designed for a variety of catalytic transformations. Pyridine-based ligands are already used in catalysts for polymerization, hydrogenation, and hydroformylation reactions. alfachemic.com The presence of the flexible butyl-hydrazine chain could allow for fine-tuning the steric and electronic properties of the catalyst's active site.

Metal-Ligand Cooperation (MLC): Ligands that actively participate in bond activation processes alongside the metal center are of significant interest. nih.gov The N-H bonds of the hydrazine moiety in a coordinated this compound ligand could potentially engage in MLC, facilitating reactions such as transfer hydrogenation or dehydrogenation.

Ruthenium-Based Systems: Ruthenium complexes bearing pyridine-containing ligands have shown remarkable activity in diverse catalytic processes, including the selective conversion of ammonia (B1221849) to hydrazine. acs.orgfigshare.com This suggests that a ruthenium complex of this compound could exhibit unique reactivity, potentially in reactions involving N-N bond formation or cleavage.

The table below outlines potential catalytic applications for ligands derived from this compound.

| Catalytic Application | Role of this compound Ligand | Potential Metal Centers |

| Hydrogenation | Stabilizes the metal center and influences selectivity. alfachemic.com | Ruthenium, Rhodium, Iron |

| Polymerization | Controls polymer chain growth and structure. alfachemic.com | Titanium, Vanadium |

| Cross-Coupling Reactions | Modulates the electronic and steric environment of the active catalyst. | Palladium, Nickel, Copper |

| Dehydrogenative Coupling | May participate in proton transfer via the hydrazine group (MLC). nih.govacs.org | Ruthenium, Iridium |

Integration into Complex Multicomponent and High-Throughput Reaction Platforms

Modern chemical synthesis increasingly relies on efficient methods to construct complex molecules and screen for optimal reaction conditions. Multicomponent reactions (MCRs) and high-throughput experimentation (HTE) are at the forefront of this trend. nih.govbohrium.com

Multicomponent Reactions: MCRs, where three or more reactants combine in a single pot to form a product containing portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.govresearchgate.net A future challenge is to design MCRs that incorporate this compound or its precursors. For example, the hydrazine moiety is a classic component in reactions forming heterocyclic rings like pyrazoles. acs.org An MCR could potentially be developed to construct complex molecules by reacting the hydrazine group of this compound with two or more other substrates in one step.

High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of large numbers of catalysts, ligands, and reaction conditions in parallel. scienceintheclassroom.orgrsc.org When exploring the catalytic potential of this compound ligands, HTE will be indispensable. By preparing a library of metal complexes with this ligand and screening them against various substrates and conditions, researchers can quickly identify promising catalytic systems. scienceintheclassroom.orgrsc.org This approach accelerates the discovery process, which would otherwise be prohibitively time-consuming. scienceintheclassroom.org

Advanced Spectroscopic and Mechanistic Probes for Reaction Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing existing chemical processes and designing new ones. The application of advanced spectroscopic techniques for real-time reaction monitoring provides invaluable mechanistic insights. nih.gov

For reactions involving this compound, either as a reactant or a ligand, the following techniques are expected to play a key role:

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for tracking the concentration of reactants, intermediates, and products over time, providing detailed kinetic data. nih.gov This can help elucidate complex reaction pathways and identify transient species.

Vibrational Spectroscopy (IR and Raman): In-situ Infrared (IR) and Raman spectroscopy can monitor changes in functional groups during a reaction, offering real-time information about bond formation and cleavage. mdpi.com These non-invasive techniques are well-suited for monitoring reactions in solution or in heterogeneous systems.

UV-Vis and Fluorescence Spectroscopy: These methods are useful for studying compounds with chromophores, such as the pyridine ring. mdpi.comresearchgate.net Changes in the electronic environment of the pyridine ring upon coordination to a metal or during a reaction can be tracked, providing clues about the electronic structure of intermediates. semanticscholar.org

The challenge lies in applying these techniques to complex reaction mixtures and deconvoluting the spectral data to extract meaningful mechanistic information.

| Spectroscopic Technique | Information Gained | Application in this compound Chemistry |

| NMR Spectroscopy | Structural information, reaction kinetics, identification of intermediates. nih.gov | Monitoring synthesis, studying ligand-metal binding equilibria. |

| FTIR/Raman Spectroscopy | Changes in functional groups, bond vibrations. mdpi.com | Observing the conversion of the hydrazine group, tracking coordination to a metal center. |

| UV-Vis Spectroscopy | Electronic transitions, concentration of absorbing species. mdpi.com | Monitoring reactions involving the pyridine chromophore. |

| Mass Spectrometry | Identification of intermediates and products by mass-to-charge ratio. | Analyzing complex reaction mixtures in MCRs and HTE. |

Computational-Guided Design and Discovery of Novel Derivatives with Predicted Chemical Functionalities

In silico methods are becoming an indispensable tool in modern chemistry, enabling the rational design of molecules with desired properties and reducing the need for extensive trial-and-error experimentation. auctoresonline.org Computational chemistry offers a powerful platform to explore the potential of this compound and its derivatives.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structures of this compound and its metal complexes. researchgate.net This allows for the study of ligand-metal bonding, the prediction of spectroscopic properties, and the investigation of reaction mechanisms and transition states.

Molecular Docking: If exploring biological applications, molecular docking can predict how derivatives might bind to a specific protein target. nih.govmdpi.com This is crucial for the rational design of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate chemical structure with a specific activity (e.g., catalytic efficiency), QSAR can guide the design of new derivatives. This involves synthesizing a small library of compounds, measuring their activity, and then using the data to predict the activity of yet-unsynthesized molecules.

Pharmacokinetic Predictions (ADMET): For medicinal chemistry applications, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to prioritize which compounds to synthesize and test experimentally. auctoresonline.orgresearchgate.net

The primary challenge in this area is the accuracy of the computational models. They must be carefully validated with experimental data to ensure their predictive power. The synergy between computational prediction and experimental validation will be key to accelerating the discovery of new functional molecules based on the this compound scaffold. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(4-Hydrazinylbutyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, with hydrazine derivatives and pyridine precursors. For example, similar pyridine derivatives are synthesized using sodium hydroxide in dichloromethane for deprotonation, followed by purification via column chromatography . Optimization includes adjusting reaction time (e.g., 1–24 hours), temperature (e.g., reflux at 90°C), and stoichiometric ratios of reagents. Monitoring reaction progress with thin-layer chromatography (TLC) and UV visualization ensures intermediate purity .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation. Waste must be segregated and disposed via certified hazardous waste services. For compounds with undefined toxicity (common in hydrazine derivatives), assume acute toxicity (H302, H315, H319) and follow precautionary statements (P261, P305+P351+P338) .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via H and C NMR shifts, referencing pyridine ring protons (δ 7.0–8.5 ppm) and hydrazine NH signals (δ 2.5–4.0 ppm) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H] peak) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What are the preliminary biological applications of this compound in academic research?

- Methodological Answer : Hydrazine-pyridine hybrids are explored as enzyme inhibitors or receptor ligands. Initial assays include:

- Enzyme Inhibition : Test against acetylcholinesterase or monoamine oxidase using spectrophotometric methods.

- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK-293) to determine IC values .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound be resolved during synthesis optimization?

- Methodological Answer : Discrepancies in yield or byproduct formation often arise from solvent polarity or pH variations. For example, dichloromethane may favor SN2 mechanisms, while polar aprotic solvents (e.g., DMF) stabilize intermediates. Use kinetic studies (e.g., varying NaOH concentration) and DFT calculations to model reaction pathways. Cross-validate findings with independent techniques like IR spectroscopy to track functional group transformations .

Q. What strategies mitigate instability of this compound during long-term storage?

Q. How can researchers design dose-response studies for this compound in developmental toxicity models?

- Methodological Answer : Follow OECD guidelines for prenatal toxicity:

- In Vivo Models : Use Sprague Dawley rats or NZW rabbits, administering 10–100 mg/kg/day via oral gavage during organogenesis.

- Endpoints : Track maternal weight, fetal malformations, and histopathological changes. Include a positive control (e.g., valproic acid) and statistical analysis (ANOVA) to validate dose-dependent effects .

Q. What advanced techniques elucidate the interaction of this compound with biological targets?

- Methodological Answer : Employ biophysical methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.